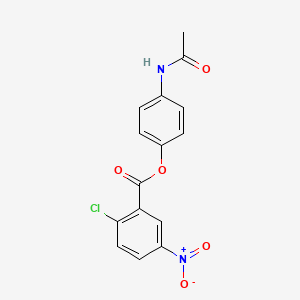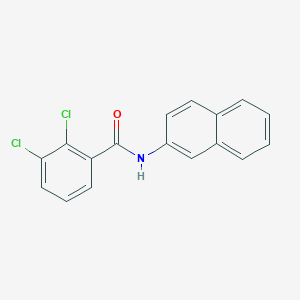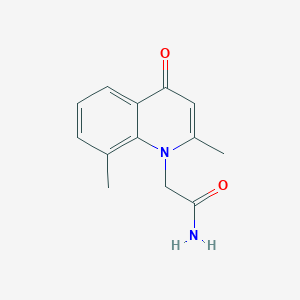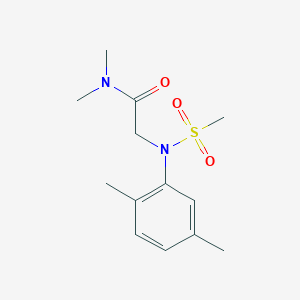![molecular formula C19H15NO3S B5704533 methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate, also known as BRD3308, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a member of the thiophene carboxylate family and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a role in regulating gene expression. BRD4 binds to acetylated lysine residues on histones, which are proteins that help package DNA into chromosomes. This binding allows BRD4 to recruit other proteins to the site and regulate gene expression. methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate inhibits this activity by binding to the bromodomain of BRD4 and preventing it from binding to acetylated lysine residues.
Biochemical and Physiological Effects:
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. Inhibition of BRD4 activity can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. In cancer cells, inhibition of BRD4 has been shown to lead to cell cycle arrest and apoptosis. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its specificity for BRD4. This allows for targeted inhibition of BRD4 activity without affecting other proteins in the cell. However, one limitation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand the potential side effects of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate and its long-term effects on cellular processes.
Zukünftige Richtungen
There are several future directions for research on methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. One area of interest is its potential applications in cancer treatment. Inhibition of BRD4 has been shown to have anti-tumor effects in preclinical models, and further research is needed to determine its efficacy in human clinical trials. In addition, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate could be used as a tool to better understand the role of BRD4 in cellular processes and disease pathology. Finally, further research is needed to optimize the synthesis and formulation of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for BRD4 and inhibition of its activity make it a promising tool for understanding cellular processes and potential therapeutic applications. However, more research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-biphenylyl isocyanate in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl iodide in the presence of potassium carbonate to yield methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
methyl 3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)17-16(11-12-24-17)20-18(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGINTNMHKJHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(biphenyl-4-ylcarbonyl)amino]thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)

![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)


![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)


![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)


